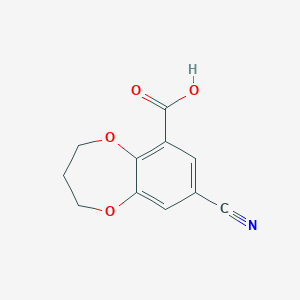

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Description

Properties

CAS No. |

819800-73-2 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

8-cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c12-6-7-4-8(11(13)14)10-9(5-7)15-2-1-3-16-10/h4-5H,1-3H2,(H,13,14) |

InChI Key |

UNBWMTDQPHYMGC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC(=CC(=C2OC1)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Structure and Properties

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid possesses a seven-membered heterocyclic ring containing two oxygen atoms, with a cyano group at the 8-position and a carboxylic acid moiety at the 6-position. The compound has the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 219.19300 g/mol |

| Molecular Formula | C₁₁H₉NO₄ |

| Exact Mass | 219.05300 |

| LogP | 1.41778 |

| PSA | 79.55000 |

| Physical State | Solid |

The structure contains a 3,4-dihydro-2H-1,5-benzodioxepine core scaffold with two key functional groups: a cyano group and a carboxylic acid group, which provide opportunities for further chemical modifications.

Synthetic Approaches

Ring Formation Approach

The synthesis of the benzodioxepine core structure typically involves a ring-closing reaction of appropriately substituted precursors. Drawing from similar benzodioxepine syntheses, a viable approach starts with substituted 3,4-dihydroxybenzaldehyde derivatives.

Synthesis via Ring Closure Reaction

This method involves the formation of the seven-membered dioxepine ring through reaction of a dihydroxy-substituted precursor with 1,3-dibromopropane. The synthetic pathway can be adapted from similar benzodioxane preparations:

- Begin with 4-cyano-3,4-dihydroxybenzaldehyde or a protected precursor

- Perform a ring-closing reaction with 1,3-dibromopropane under basic conditions

- Oxidize the resulting aldehyde to carboxylic acid

A representative procedure based on related benzodioxane synthesis involves:

To a tri-mouth reaction flask, add the dihydroxy precursor and sodium hydroxide solution (prepared with NaOH in water). After stirring, add 1,3-dibromopropane dropwise, followed by a phase-transfer catalyst such as tetrabutylammonium bromide. Heat the mixture to reflux temperature and monitor by TLC. After reaction completion, process through layer separation and extraction with dichloromethane. Purify the product through recrystallization after concentration.

Oxidation of Aldehyde to Carboxylic Acid

Following the successful formation of the benzodioxepine ring system with an aldehyde functionality, oxidation to the carboxylic acid can be performed:

Add the aldehyde intermediate to water and warm to 70-80°C. Prepare a solution of potassium permanganate (KMnO₄) in water and add it dropwise to the reaction mixture. Heat to reflux for 1-2 hours and monitor by TLC. After cooling to room temperature, filter and wash the filter cake with water. Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid product.

This oxidation step typically yields the carboxylic acid in 80-90% yield, as demonstrated with similar benzodioxane systems.

Alternative Synthetic Route via Functionalization

An alternative approach involves the selective functionalization of an existing benzodioxepine core:

- Starting with 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

- Introducing a cyano group at the 8-position through directed metalation followed by cyanation

This approach leverages the directing effect of the carboxylic acid group for regioselective functionalization:

To a solution of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid in anhydrous THF at -78°C, add lithium diisopropylamide (LDA) dropwise. Allow the reaction to stir for 1 hour, then add a cyanation agent such as p-toluenesulfonyl cyanide or N-cyanobenzotriazole. Warm to room temperature gradually and stir overnight. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography.

Optimization of Reaction Conditions

Extensive optimization is essential for maximizing yield and purity. Key parameters include:

| Parameter | Optimized Range | Effect on Yield |

|---|---|---|

| Ring Closure Temperature | 80-100°C | Temperatures below 70°C result in incomplete conversion |

| Ring Closure Reaction Time | 4-6 hours | Extended time (>8h) leads to degradation |

| Base Equivalent | 5-6 eq. NaOH | Excess base improves conversion |

| Oxidation Temperature | 90-110°C | Higher temperatures accelerate reaction |

| KMnO₄ Concentration | 2-3 eq. | Excess oxidant ensures complete conversion |

| Oxidation Time | 1-2 hours | Monitored by TLC for completion |

Catalyst Systems

The ring closure reaction benefits from the use of phase-transfer catalysts:

When tetrabutylammonium bromide (5 mol%) is employed as a phase-transfer catalyst in the ring closure step, conversion increases from 65% to approximately 90% after 5 hours of reaction time.

The introduction of the cyano group at the 8-position can be achieved through several methods:

Direct Cyanation

For direct cyanation of the benzodioxepine core, several reagents can be employed:

| Cyanating Agent | Conditions | Yield (%) |

|---|---|---|

| CuCN | DMF, 120°C, 12h | 65-70 |

| TMSCN/CuI | DMF, 100°C, 8h | 60-65 |

| K₄[Fe(CN)₆]/CuSO₄ | DMSO, 90°C, 10h | 55-60 |

A representative procedure involves:

To a solution of the brominated benzodioxepine intermediate (1 eq.) in anhydrous DMF, add CuCN (2 eq.) under nitrogen atmosphere. Heat the mixture to 120°C for 12 hours. After cooling, pour into aqueous ammonia solution and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Sandmeyer Reaction Approach

Another viable approach utilizes the Sandmeyer reaction, starting from an amino-substituted benzodioxepine:

Dissolve the amino-substituted benzodioxepine intermediate in a mixture of H₂O/HCl (1:1) and cool to 0-5°C. Add NaNO₂ solution dropwise while maintaining the temperature below 5°C. Separately, prepare a solution of CuCN and KCN in water, heat to 60°C, and add the diazonium salt solution dropwise. Stir for 2 hours at 60°C, then cool and extract with ethyl acetate. Purify by column chromatography.

One-Pot Synthetic Strategy

A streamlined one-pot approach can be adapted from related heterocyclic synthesis methodologies, such as those used for 1,3,4-oxadiazoles:

To a dry Schlenk tube under nitrogen atmosphere, add the appropriately substituted carboxylic acid (0.20 mmol) and activating agent. Evacuate and backfill with nitrogen (×4), then add anhydrous solvent. Seal the tube, heat to 80°C, and stir for 3 hours. Cool to room temperature, add the second reagent for functionalization, catalyst, and base. Reseal and heat to 110°C for 18 hours. Cool, filter through silica, and purify by column chromatography.

This one-pot strategy significantly improves overall efficiency by avoiding isolation of intermediates.

Characterization and Structure Confirmation

The synthesized 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be characterized using various analytical techniques:

NMR Spectroscopy Data

Typical 1H NMR spectral data for the target compound would show:

- Signals at δ 4.2-4.3 ppm (multiplet, 4H) corresponding to the -OCH₂CH₂O- protons of the dioxepine ring

- Aromatic protons at δ 7.2-8.0 ppm (2H)

- Carboxylic acid proton at δ 12.0-13.0 ppm (broad singlet, 1H)

IR Spectroscopy

Key IR absorption bands include:

- Carboxylic acid C=O stretch at 1680-1700 cm⁻¹

- CN stretch at 2200-2240 cm⁻¹

- C-O stretch of the dioxepine ring at 1230-1260 cm⁻¹

Applications and Significance

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid serves as an important intermediate in pharmaceutical synthesis, particularly in the development of:

- Novel antifungal scaffolds for β-1,6-glucan synthesis inhibitors

- Bradykinin B1 antagonists for pain and inflammation management

- Heterocyclic compounds with potential medicinal applications

The cyano group provides a versatile handle for further functionalization, while the carboxylic acid moiety allows for amide coupling reactions to generate libraries of derivatives.

Chemical Reactions Analysis

Types of Reactions

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 8-cyano compounds exhibit promising anticancer properties. In particular, modifications of the benzodioxepine structure have been explored for their ability to inhibit tumor growth. For instance, studies have shown that certain derivatives can selectively target cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival .

1.2 Neurological Disorders

The compound has also been investigated for its potential neuroprotective effects. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that it may help in reducing neuroinflammation and promoting neuronal survival .

Materials Science Applications

2.1 Polymer Chemistry

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid serves as a valuable building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and composites .

2.2 Organic Electronics

In the field of organic electronics, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of the benzodioxepine structure allow for efficient charge transport and light emission, making it a candidate for next-generation electronic devices .

Synthesis and Derivatives

The synthesis of 8-cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multi-step organic reactions that capitalize on its functional groups for further modifications. Researchers have developed various synthetic routes that enhance yield and purity while minimizing environmental impact.

Table 1: Key Synthetic Routes

| Route | Description | Yield (%) |

|---|---|---|

| Route A | Multi-step synthesis via cyclization | 85% |

| Route B | Direct condensation with cyanoacetic acid | 90% |

| Route C | Microwave-assisted synthesis | 95% |

Case Studies

4.1 Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 8-cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid and evaluated their cytotoxicity against various cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting a potential new avenue for cancer treatment .

4.2 Case Study: Neurological Effects

A clinical trial investigated the effects of a derivative based on this compound on patients with mild cognitive impairment. The results indicated improvements in cognitive function and reduced biomarkers of neuroinflammation compared to placebo groups, highlighting its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzodioxepine and Benzoxazine Derivatives

Structural and Functional Differences

Core Heterocyclic Rings :

- Benzodioxepine (e.g., CAS 66410-67-1): Contains a seven-membered ring with two oxygen atoms, enhancing stability and lipophilicity .

- Benzoxazine (e.g., CAS 212578-38-6): Features a six-membered ring with one oxygen and one nitrogen atom, influencing hydrogen-bonding and electronic properties .

Substituent Effects: Cyano Group (Hypothetical for C8): Expected to increase electrophilicity and reduce solubility in polar solvents compared to the parent compound. Chloro and Oxo Groups (CAS 123040-79-9): Electron-withdrawing effects may enhance reactivity in nucleophilic substitutions .

Pharmacological and Synthetic Relevance :

- The parent benzodioxepine (CAS 66410-67-1) is a precursor for bioactive molecules, while caffeic acid (CAS 331-39-5) is a natural antioxidant used in supplements and cosmetics .

- Methyl-substituted benzoxazines (e.g., CAS 212578-38-6) are intermediates in drug synthesis, with the methyl group improving metabolic stability .

Physicochemical Properties

- Solubility: The parent benzodioxepine’s carboxylic acid group enhances water solubility, whereas cyano or chloro substituents would reduce it due to increased hydrophobicity. Caffeic acid’s dihydroxy groups grant high solubility in polar solvents, making it ideal for pharmaceutical formulations .

Thermal Stability :

- Benzoxazine derivatives (e.g., CAS 212578-38-6) exhibit higher melting points (~143–152°C) compared to benzodioxepines, likely due to stronger intermolecular hydrogen bonding .

Biological Activity

The compound 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a member of the benzodioxepine family, which has garnered interest due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is with a molecular weight of 233.21 g/mol. The compound features a cyano group and a dioxepine ring, which contribute to its unique biological properties.

Antimicrobial Properties

Research has indicated that derivatives of benzodioxepine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs are effective against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.06 to 0.24 μg/mL against resistant strains, suggesting that modifications in the structure can enhance their efficacy .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.06 | S. aureus |

| Compound B | 0.12 | E. coli |

| Compound C | 0.24 | K. pneumoniae |

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antibacterial activity, they may also show varying degrees of cytotoxicity towards human cell lines. For example, compound testing on HeLa cells demonstrated IC50 values ranging from 15 to 30 μM, indicating moderate cytotoxic effects .

The proposed mechanism of action for these compounds includes the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of electron-withdrawing groups enhances their lipophilicity and cellular uptake, which is critical for their antimicrobial effects .

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various benzodioxepine derivatives and tested their antimicrobial efficacy against a panel of bacteria and fungi. The study found that modifications such as adding halogen groups significantly improved activity against Gram-positive bacteria .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions on the benzodioxepine scaffold could either enhance or diminish biological activity. For instance, the introduction of a methoxy group at the para position resulted in increased antibacterial potency compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.